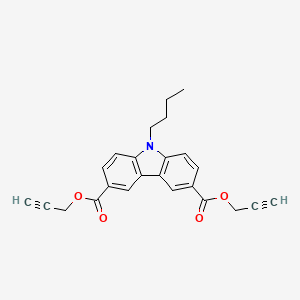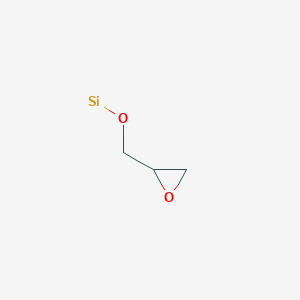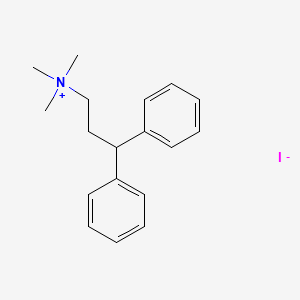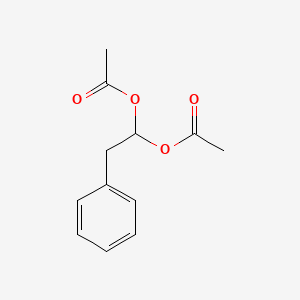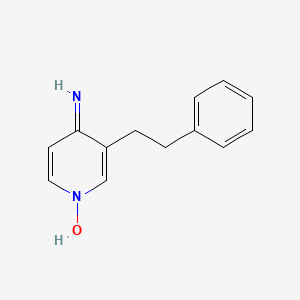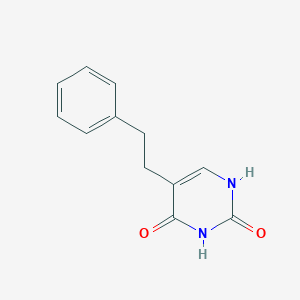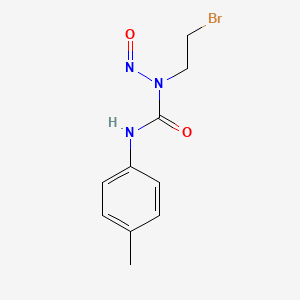![molecular formula C15H23NO B14715208 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol CAS No. 7143-59-1](/img/structure/B14715208.png)
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol ring substituted with a dimethylaminomethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol typically involves the following steps:
Formation of the Dimethylaminomethyl Group: This can be achieved through the reaction of formaldehyde with dimethylamine, resulting in the formation of a dimethylaminomethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenyl compound under controlled conditions to form the 2-[(Dimethylamino)methyl]phenyl group.
Cyclohexanol Ring Formation: The final step involves the cyclization of the phenyl group with a cyclohexanol precursor under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yield and purity. This includes the use of industrial-grade reagents, advanced catalysts, and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl or cyclohexanol derivatives.
Scientific Research Applications
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can interact with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Dimethylamino)methyl]phenyl}ethanol
- 2-{2-[(Dimethylamino)methyl]phenyl}propanol
- 2-{2-[(Dimethylamino)methyl]phenyl}butanol
Uniqueness
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is unique due to its cyclohexanol ring, which imparts distinct chemical and physical properties compared to its linear or branched counterparts
Properties
CAS No. |
7143-59-1 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)17/h3-4,7-8,14-15,17H,5-6,9-11H2,1-2H3 |
InChI Key |
GWUZKSXUEYIDBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




